

# 2-Chloro-5-fluoronicotinamide: A Versatile Scaffold for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Chloro-5-fluoronicotinamide**

Cat. No.: **B1315167**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-5-fluoronicotinamide** is a halogenated pyridinecarboxamide that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxamide group at the 3-position, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of multiple reactive sites allows for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of **2-Chloro-5-fluoronicotinamide**, with a focus on its utility in the development of novel therapeutics.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-5-fluoronicotinamide** is presented in the table below.

| Property          | Value                                                           | Reference           |
|-------------------|-----------------------------------------------------------------|---------------------|
| CAS Number        | 75302-64-6                                                      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> ClF <sub>2</sub> N <sub>2</sub> O | <a href="#">[1]</a> |
| Molecular Weight  | 174.56 g/mol                                                    | <a href="#">[1]</a> |
| Appearance        | Off-white solid                                                 |                     |
| Purity            | ≥95%                                                            |                     |

## Synthesis and Reactivity

The primary route to **2-Chloro-5-fluoronicotinamide** involves the amidation of its corresponding carboxylic acid precursor, 2-chloro-5-fluoronicotinic acid.

## Synthesis of 2-Chloro-5-fluoronicotinic Acid

2-Chloro-5-fluoronicotinic acid can be synthesized from 2,6-dichloro-5-fluoronicotinic acid via a selective dechlorination reaction. A common method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinic acid ethyl ester[\[2\]](#)

- To a solution of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester (50 g, 0.21 mol) in ethyl acetate (1.2 L) is added triethylamine (32 g, 0.32 mol) and a Lindlar catalyst (2.5 g).
- The mixture is hydrogenated at 3 atmospheres at room temperature for 12 hours.
- The catalyst is removed by filtration, and the reaction solution is concentrated.
- The crude product is purified by column chromatography to obtain oily ethyl 2-chloro-5-fluoro-nicotinate.

The resulting ester can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Hydrolysis to 2-chloro-5-fluoronicotinic acid[\[3\]](#)

- 2-chloro-5-fluoro-nicotinate is dissolved in a 3:1 mixture of methanol and water.

- Lithium hydroxide is added at room temperature, and the mixture is stirred for one hour.
- The reaction is neutralized with concentrated hydrochloric acid to a pH of 5-6.
- The methanol is removed under reduced pressure, and the aqueous solution is extracted to yield 2-chloro-5-fluoronicotinic acid.

## Synthesis of 2-Chloro-5-fluoronicotinamide

The conversion of 2-chloro-5-fluoronicotinic acid to **2-Chloro-5-fluoronicotinamide** is a standard amidation reaction. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with ammonia or an ammonia equivalent. While a specific detailed protocol for this final step was not found in the searched literature, it follows standard organic synthesis methodologies.

## Chemical Reactivity

The chemical reactivity of **2-Chloro-5-fluoronicotinamide** is characterized by the distinct functionalities present in the molecule. The amide group can be dehydrated to form the corresponding nitrile, 2-chloro-5-fluoronicotinonitrile.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinonitrile[4]

- To a dichloromethane suspension of **2-Chloro-5-fluoronicotinamide**, triethylamine is added, and the mixture is cooled to 0°C.
- Trifluoroacetic anhydride is added dropwise, and the reaction is stirred at 0°C for 1.5 hours.
- The reaction mixture is washed with saturated aqueous sodium bicarbonate.
- The organic phase is dried and concentrated to yield 2-chloro-5-fluoronicotinonitrile.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. This reactivity is key to the derivatization of the scaffold for drug discovery purposes.

## Potential Research Applications

**2-Chloro-5-fluoronicotinamide** serves as a valuable starting material for the synthesis of a variety of compounds with therapeutic potential, particularly in the areas of oncology and virology.

## Kinase Inhibitors

The nicotinamide scaffold is a common feature in many kinase inhibitors. Derivatives of **2-Chloro-5-fluoronicotinamide** have been investigated as inhibitors of several important kinases implicated in cancer.

Aurora kinases are key regulators of cell division, and their overexpression is associated with various cancers. A series of nicotinamide derivatives have been synthesized and evaluated as Aurora A and Aurora B kinase inhibitors.<sup>[5]</sup> While not directly starting from **2-Chloro-5-fluoronicotinamide**, these studies highlight the potential of the broader nicotinamide class, and the functional handles on **2-Chloro-5-fluoronicotinamide** make it an attractive starting point for novel analogs.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Nicotinamide-based compounds have been designed and synthesized as VEGFR-2 inhibitors.<sup>[6]</sup> Virtual screening and subsequent synthesis have identified potent inhibitors with significant anti-proliferative activity against cancer cell lines.<sup>[6]</sup>

The p21-activated kinases (PAKs) are involved in cell motility, proliferation, and survival, and are considered targets for cancer therapy.<sup>[7][8]</sup> Small molecule inhibitors of PAKs have been developed, and the nicotinamide scaffold is a relevant chemotype in this area.<sup>[9][10]</sup>

The general workflow for synthesizing and evaluating such kinase inhibitors is depicted below.



[Click to download full resolution via product page](#)

General workflow for kinase inhibitor development.

Experimental Protocol: General Biochemical Kinase Assay[11][12]

- Materials: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection system (e.g., TR-FRET, AlphaScreen).

- Procedure:
  - The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate.
  - The reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.
- Data Analysis: IC<sub>50</sub> values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

#### Experimental Protocol: Cell Proliferation Assay (MTT Assay)[6]

- Materials: Cancer cell lines (e.g., HepG-2, HCT-116), cell culture medium, test compounds, and MTT reagent.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
  - The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
  - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
  - The absorbance is measured at a specific wavelength using a microplate reader.
- Data Analysis: IC<sub>50</sub> values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

| Target Kinase | Lead Compound Example                    | IC50 (μM) | Cell Line | Reference           |
|---------------|------------------------------------------|-----------|-----------|---------------------|
| Aurora A      | Compound 10I (a nicotinamide derivative) | 0.61      | SW620     | <a href="#">[5]</a> |
| Aurora A      | Compound 10I (a nicotinamide derivative) | 1.06      | NCI-H1975 | <a href="#">[5]</a> |
| VEGFR-2       | Compound D-1 (a nicotinamide derivative) | 0.12      | -         | <a href="#">[6]</a> |

## Antiviral Agents

Nicotinamide and its derivatives have also been explored for their antiviral properties. The development of novel antiviral agents is a critical area of research, and **2-Chloro-5-fluoronicotinamide** provides a starting point for the synthesis of new chemical entities with potential activity against various viruses.

A study on 2-ureidonicotinamide derivatives demonstrated their potential as inhibitors of the influenza A virus.[\[13\]](#) The synthesized compounds were evaluated for their ability to inhibit the viral RNA-dependent RNA polymerase. This highlights the potential of the nicotinamide scaffold in targeting viral enzymes.

The general logical flow for the development of antiviral agents from this scaffold is outlined below.



[Click to download full resolution via product page](#)

Workflow for antiviral drug discovery.

## Conclusion

**2-Chloro-5-fluoronicotinamide** is a readily accessible and highly versatile chemical scaffold with significant potential in drug discovery and development. Its utility as a starting material for the synthesis of potent kinase inhibitors and novel antiviral agents has been demonstrated. The

presence of multiple modifiable positions allows for extensive structure-activity relationship studies and the fine-tuning of pharmacological properties. This technical guide provides a foundation for researchers to explore the full potential of **2-Chloro-5-fluoronicotinamide** in the quest for new and effective therapies for a range of diseases. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising molecular framework.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AU2007305016B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p21-Activated kinase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of p21-activated kinases (PAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-5-fluoronicotinamide: A Versatile Scaffold for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315167#potential-research-applications-for-2-chloro-5-fluoronicotinamide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)